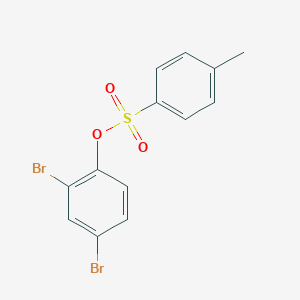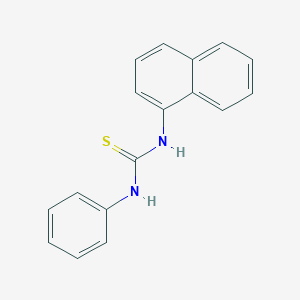
2-hydroxy-5-(phenylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(phenylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a hydroxyl group and a phenylsulfamoyl group attached to a benzoic acid core. This compound is known for its crystalline structure and is soluble in water, ethanol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(phenylsulfamoyl)benzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The phenylsulfamoyl group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-(phenylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The phenylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the phenylsulfamoyl group, making it less effective as an enzyme inhibitor.
5-Sulfosalicylic acid: Contains a sulfonic acid group instead of a phenylsulfamoyl group, leading to different reactivity and applications.
2-Hydroxy-5-methylbenzoic acid: Has a methyl group instead of a phenylsulfamoyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Hydroxy-5-(phenylsulfamoyl)benzoic acid is unique due to the presence of both hydroxyl and phenylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
62547-03-9 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
InChI Key |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
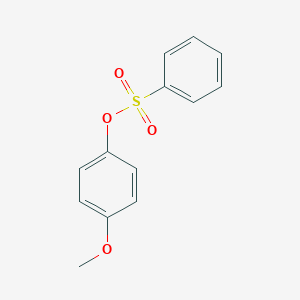

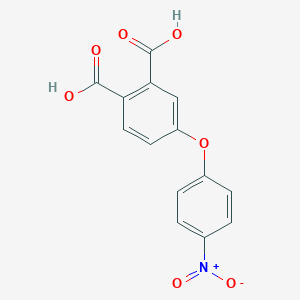
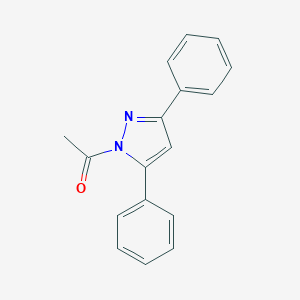
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
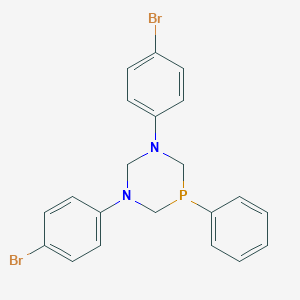



![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
